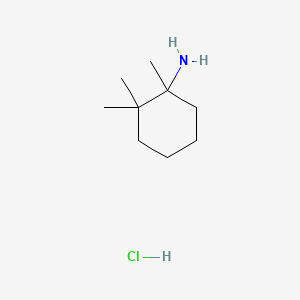
5,8-dimethoxynaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-dimethoxynaphthalen-1-ol is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties .
Métodos De Preparación
The synthesis of 5,8-dimethoxynaphthalen-1-ol typically involves the methoxylation of 1-naphthalenol. This can be achieved through various synthetic routes, including:
Methoxylation Reaction: Using methanol and a suitable catalyst under controlled conditions to introduce methoxy groups at the 5 and 8 positions of 1-naphthalenol.
Industrial Production: Large-scale production may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical reactions to achieve the desired methoxylation.
Análisis De Reacciones Químicas
5,8-dimethoxynaphthalen-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions, but can include quinones, reduced naphthalenes, and substituted derivatives.
Aplicaciones Científicas De Investigación
5,8-dimethoxynaphthalen-1-ol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of microbial infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-dimethoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress, inflammation, and microbial growth.
Pathways Involved: The compound may modulate pathways related to antioxidant defense, inflammatory response, and microbial inhibition.
Comparación Con Compuestos Similares
5,8-dimethoxynaphthalen-1-ol can be compared with other similar naphthalene derivatives:
1-Naphthalenol, 5,7-dimethoxy-: Similar structure but with methoxy groups at the 5 and 7 positions.
5,8-dimethoxynaphthalen-1-ol6-methyl-2-nitroso-: Contains additional methyl and nitroso groups.
1-Naphthalenol, 5,6,7,8-tetrahydro-: A reduced form of naphthalene with hydrogenated rings .
Propiedades
Número CAS |
91963-30-3 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h3-7,13H,1-2H3 |
Clave InChI |
HJQLKIQZCKLQAA-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C(C2=C(C=C1)OC)O |
SMILES canónico |
COC1=C2C=CC=C(C2=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


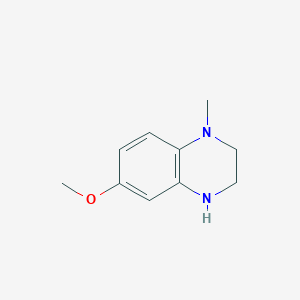
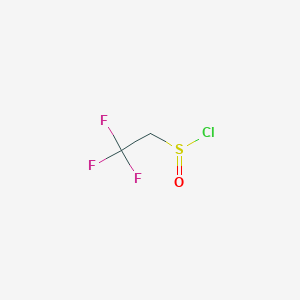

![2-[(E)-[(E)-(2-hydroxy-4-propoxyphenyl)methylidenehydrazinylidene]methyl]-5-propoxyphenol](/img/structure/B1661456.png)
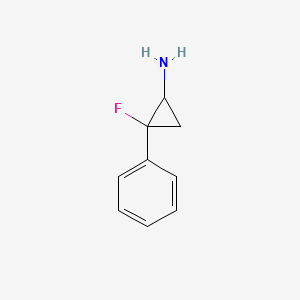
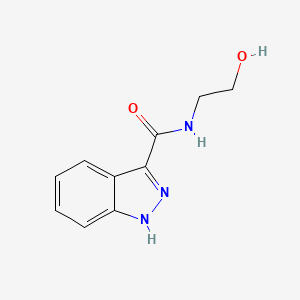
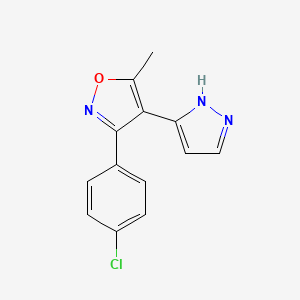
![tert-butyl 4-oxo-6-hydro-7H-pyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B1661475.png)
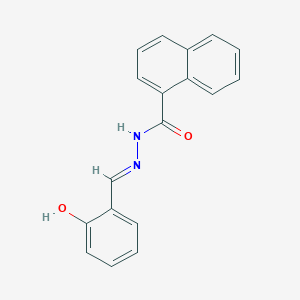
![1-[Benzyl(methyl)amino]propan-2-ol](/img/structure/B1661463.png)
![N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B1661465.png)
![2,5-Pyrrolidinedione, 1-[2-(1-cyclohexen-1-yl)ethyl]-](/img/structure/B1661467.png)
